Specific Scientific Field: This research falls under the field of Oncology, specifically Breast Cancer Research.
Methods of Application or Experimental Procedures: The study used various methods such as Western blot, RT-qPCR, wound healing assay, colony formation assay, and flow cytometry to investigate the inhibition of breast cancer cells growth and migration by Epimedium flavonoids (EF) and ICS I . In vivo studies were also conducted using a 4T1 breast cancer model in mice .
Specific Scientific Field: This research is in the field of Bioengineering and Biotechnology, specifically in Enzyme Design and Microbial Cell Factories.
Summary of the Application: The study aimed to improve the synthesis efficiency of Icariside I, a novel effective anti-cancer agent with immunological anti-tumor activity, by employing a computer-aided protein design strategy .
Methods of Application or Experimental Procedures: The researchers used a computer-aided protein design strategy to improve the catalytic efficiency and substrate specificity of the α-L-rhamnosidase from Thermotoga petrophila DSM 13995 . They obtained several beneficial mutants by expanding the active cavity .
Results or Outcomes: The catalytic efficiencies of all mutants were improved 16–200-fold compared with the wild-type TpeRha . The double-point mutant DH showed the highest catalytic efficiency against icariin, which was a 209.76-fold increase compared with the wild-type TpeRha .
Icariside I is a flavonoid glycoside primarily derived from the traditional Chinese medicinal herb Epimedium, commonly known as Horny Goat Weed. It is an active metabolite of icariin and is recognized for its potential therapeutic properties. The compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and osteogenic effects. Its chemical structure consists of a flavonoid backbone with various hydroxyl and glycosyl groups that contribute to its bioactivity and solubility in biological systems.
The mechanisms by which Icariside I exerts its effects are still being elucidated. Here are two potential pathways:
Icariside I exhibits a range of biological activities:
Icariside I can be synthesized through various methods:
Icariside I has several applications in medicine and pharmacology:
Interaction studies involving Icariside I have highlighted its complex role in various biological systems:
Icariside I shares structural similarities with several other compounds derived from Epimedium. Here are some notable comparisons:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Icariin | Flavonoid glycoside | Anti-cancer, anti-inflammatory | Precursor to Icariside I |
Icaritin | Flavonoid | Antioxidant, anti-cancer | More potent than icariin in some studies |
Icariside II | Flavonoid glycoside | Anti-cancer | Similar structure but different biological effects |
Epimedin A | Flavonoid glycoside | Osteogenic | Promotes bone health |
Baohuoside II | Flavonoid glycoside | Anti-inflammatory | Distinct from Icariside I but shares similar sources |
Icariside I is unique due to its specific modulation of the NLRP3 inflammasome and its dual role in both promoting osteogenesis and exhibiting anti-cancer properties. Its distinct interactions within cellular pathways further highlight its potential as a multifaceted therapeutic agent.